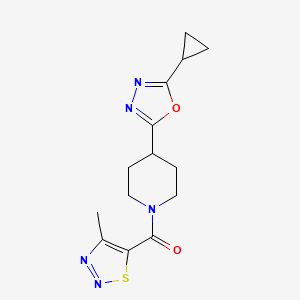
3-Bromo-2-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-pyridin-4-ylpyridine is an organic chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-pyridin-4-ylpyridine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-Bromo-2-pyridin-4-ylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory properties. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Bromo-2-pyridin-4-ylpyridine is its versatility. This compound can be used in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid exposure.
Zukünftige Richtungen
There are many future directions for the use of 3-Bromo-2-pyridin-4-ylpyridine in scientific research. One potential direction is the development of new drugs and pharmaceuticals. This compound has shown promise as a potential treatment for cancer and Alzheimer's disease. Additionally, researchers could explore the use of this compound in the development of new materials for electronic and optoelectronic applications.
In conclusion, 3-Bromo-2-pyridin-4-ylpyridine is a versatile organic compound that has a wide range of scientific research applications. Its unique properties make it an important building block in the synthesis of various organic compounds. As research continues, this compound has the potential to lead to the development of new drugs and materials for a variety of applications.
Synthesemethoden
The synthesis of 3-Bromo-2-pyridin-4-ylpyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-bromo-2-pyridin-4-ylboronic acid with pyridine-4-carboxaldehyde in the presence of a palladium catalyst. This method yields a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-pyridin-4-ylpyridine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. Researchers use it to study the mechanism of action of various enzymes and proteins. Additionally, this compound is used in the development of new materials for electronic and optoelectronic applications.
Eigenschaften
IUPAC Name |
3-bromo-2-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYRMHSPHNIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)
![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)
![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)
![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)

![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)



![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)